1-(2-Carboxyphenyl methyl)-2-methyl piperazine
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Description
Synthesis Analysis
The synthesis of 1-(2-Carboxyphenyl methyl)-2-methyl piperazine involves several methods. Notably, DABCO (1,4-diazabicyclo[2.2.2]octane) has been employed for the preparation of piperazine derivatives via C–N bond cleavage . Various reagents, such as alkyl halides, aryl (heteroary) halides, carboxylic acids, diaryliodonium salts, and more, have been used to create quaternary ammonium salts of DABCO, which serve as excellent electrophiles for nucleophilic reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring with a carboxyphenyl methyl group attached at one position and a methyl group at another. The 3D representation of this compound reveals its spatial arrangement and bond angles. You can visualize the structure here .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. Its electrophilic nature makes it amenable to nucleophilic attacks, leading to the formation of diverse derivatives. Researchers have explored its reactivity with phenols, thiophenols, alcohols, amines, and other nucleophiles. Additionally, in situ activation of DABCO during multicomponent reactions has proven efficient for synthesizing drug-like piperazine derivatives .
Safety and Hazards
Properties
CAS No. |
1131623-05-6 |
---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-[(2-methylpiperazin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C13H18N2O2/c1-10-8-14-6-7-15(10)9-11-4-2-3-5-12(11)13(16)17/h2-5,10,14H,6-9H2,1H3,(H,16,17) |
InChI Key |
DXVPRNVFYPAMNF-UHFFFAOYSA-N |
SMILES |
CC1CNCCN1CC2=CC=CC=C2C(=O)O |
Canonical SMILES |
CC1CNCCN1CC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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